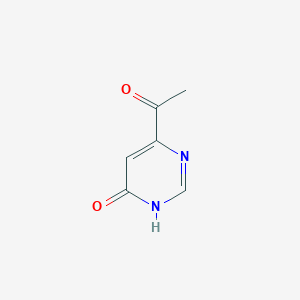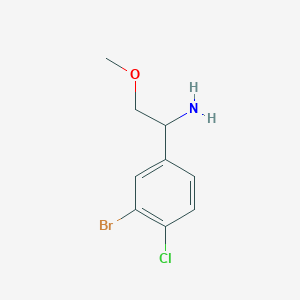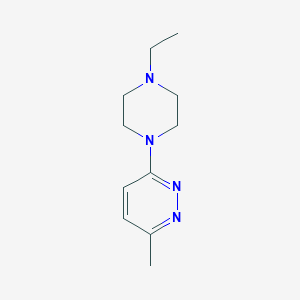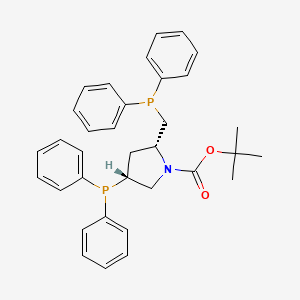
6-Acetylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetylpyrimidin-4(3H)-one is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of an acetyl group at the 6th position and a keto group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylpyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. Common methods include:
Knoevenagel Condensation: This reaction involves the condensation of pyrimidine-5-carbaldehyde with active methylene compounds under basic conditions.
Horner–Emmons Reaction: This method uses phosphonate reagents to achieve the condensation.
Wittig Reaction: This reaction involves the use of phosphonium ylides to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
化学反应分析
Types of Reactions
6-Acetylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the acetyl or keto groups.
科学研究应用
6-Acetylpyrimidin-4(3H)-one has several scientific research applications:
作用机制
The mechanism of action of 6-Acetylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved may include signal transduction and metabolic pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
Pyrimidin-4(3H)-one: Lacks the acetyl group at the 6th position.
6-Methylpyrimidin-4(3H)-one: Has a methyl group instead of an acetyl group at the 6th position.
6-Acetylpyridine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
6-Acetylpyrimidin-4(3H)-one is unique due to the presence of both an acetyl group and a keto group, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
分子式 |
C6H6N2O2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC 名称 |
4-acetyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H6N2O2/c1-4(9)5-2-6(10)8-3-7-5/h2-3H,1H3,(H,7,8,10) |
InChI 键 |
URJCYCMXRDDHLJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=O)NC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)


![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)


